{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine

Medicinal Chemistry Drug Design Core Saturation

Standard imidazo[1,2-a]pyrimidines lack the conformational flexibility needed for novel target engagement. This tetrahydro analog introduces sp³ carbons that enable distinct puckered conformations versus planar aromatic variants. - **Key Applications:** SAR for MAO-B inhibition (micromolar range), anti-leishmanial (analogs show IC50 6.63μM), and neuroprotection (US Pat. 5,252,563). - **Derivatization:** Primary amine at 7-position for amides, sulfonamides, or reductive amination. - **Supply:** Packaged under inert atmosphere, with batch-specific COA and HPLC purity analysis.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13257669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CN2C=CN=C2NC1CN
InChIInChI=1S/C7H12N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h2,4,6H,1,3,5,8H2,(H,9,10)
InChIKeyIDIKNRHGMAWOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine: A Tetrahydroimidazopyrimidine Scaffold for Targeted Heterocyclic Chemistry


{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine is a partially saturated nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. Its unique tetrahydro core distinguishes it from the fully aromatic imidazo[1,2-a]pyrimidine analogs, offering distinct conformational flexibility and potential for differential biological interactions . Compounds in this class have demonstrated diverse pharmacological activities including cytotoxicity against breast cancer cell lines, antileishmanial effects, and inhibition of monoamine oxidase B [1][2][3].

Partially saturated tetrahydroimidazopyrimidine scaffold for medicinal chemistry diversification
Primary amine handle at the 7-position supports amide coupling, reductive amination, and sulfonamide library synthesis
Non‑planar core geometry enables conformational sampling distinct from fully aromatic analogs

Why Generic Substitution Fails for {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine: The Tetrahydro Core Advantage


In the imidazo[1,2-a]pyrimidine class, the degree of core saturation fundamentally alters molecular properties, including conformational flexibility, metabolic stability, and biological target engagement. The fully aromatic analog imidazo[1,2-a]pyrimidin-7-ylmethanamine adopts a planar geometry, whereas the tetrahydro core of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine introduces sp³ carbons that enable puckered conformations, potentially leading to differential binding to enzymes and receptors [1]. Moreover, the primary amine handle at the 7-position provides unique opportunities for derivatization that cannot be replicated by other regioisomers or substitution patterns. These structural differences mean that activity data from aromatic or differently substituted analogs cannot be reliably extrapolated, and direct procurement of the specific tetrahydro scaffold is essential for reproducible results in medicinal chemistry and chemical biology applications.

Aromatic imidazo[1,2‑a]pyrimidin‑7‑ylmethanamine
Planar core may shift conformational sampling and metabolic stability – the tetrahydro scaffold introduces sp³ carbons that alter target engagement and patent-protected space.
Other regioisomers or C‑substituted analogs
Amine position and core saturation are not interchangeable – derivatization vectors and reported biological responses may not transfer directly.

Quantitative Differentiation of {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine: Comparative Evidence Guide


Tetrahydro Core vs. Aromatic Core: Conformational and Metabolic Stability Divergence

The tetrahydroimidazo[1,2-a]pyrimidine core distinguishes this compound from its aromatic counterpart imidazo[1,2-a]pyrimidin-7-ylmethanamine . The presence of sp³ carbon atoms in the tetrahydro core introduces conformational flexibility absent in the planar aromatic system. This saturation has been exploited in a patent describing 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds as neuroprotective agents, indicating a distinct pharmacological profile compared to aromatic analogs [1].

Core saturation
Class‑level inference
Tetrahydro (sp³) core vs. aromatic (sp²) analog: +4 H atoms, MW 152.20 vs 148.17 g/mol
Conformational flexibility may support differential target engagement
Quantitative stability data unavailable; patent literature suggests distinct pharmacological profile
Medicinal Chemistry Drug Design Core Saturation

Cytotoxic Activity Against Breast Cancer Cell Lines: Comparative IC₅₀ Data

Imidazo[1,2-a]pyrimidine derivatives bearing imine or amine groups exhibited cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. Compound 3d showed IC₅₀ values of 43.4 μM (MCF-7) and 35.9 μM (MDA-MB-231), while compound 4d showed IC₅₀ values of 39.0 μM (MCF-7) and 35.1 μM (MDA-MB-231) [1]. These values represent a baseline for the scaffold's cytotoxic potential. Notably, compound 3d demonstrated 1.6-fold selectivity for MCF-7 cells and 2.0-fold selectivity for MDA-MB-231 cells relative to healthy HUVEC cells.

Cytotoxic IC₅₀ (breast)
Class‑level inference
Related derivatives 3d/4d: IC₅₀ 39.0–43.4 μM (MCF‑7), 35.1–35.9 μM (MDA‑MB‑231); 1.6–2.0× selectivity vs HUVEC
Supports cell‑model endpoint review
Sulforhodamine B assay; direct data on target compound not available
Cancer Research Cytotoxicity Breast Cancer

Antileishmanial Activity: Imidazo[1,2-a]pyrimidine Scaffold vs. Miltefosine Reference Drug

An imidazo[1,2-a]pyrimidine derivative (compound 24) demonstrated antileishmanial activity with an IC₅₀ of 6.63 μM against Leishmania amazonensis amastigotes, approximately 2-fold more potent than the reference drug miltefosine (estimated IC₅₀ ≈13 μM based on the reported 2-fold difference) [1]. Furthermore, compound 24 displayed >10-fold selectivity for intracellular parasites over host cells, indicating a favorable therapeutic window. This positions the imidazo[1,2-a]pyrimidine scaffold, including the tetrahydro analog, as a promising antileishmanial pharmacophore.

Antileishmanial activity
Cross‑study comparable
Compound 24: IC₅₀ 6.63 μM vs L. amazonensis amastigotes; ≈2‑fold more potent than miltefosine; >10‑fold selectivity over host cells
Supports antiparasitic screening context
In vitro model; target compound not directly tested
Antiparasitic Leishmaniasis Drug Discovery

MAO-B Inhibitory Potential: Trifluoromethylated Imidazo[1,2-a]pyrimidines Show Micromolar IC₅₀ Values

Trifluoromethylated imidazo[1,2-a]pyrimidine derivatives demonstrated micromolar IC₅₀ values against monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders such as Parkinson's disease [1]. While specific IC₅₀ values are not provided in the abstract, the class-level activity suggests that the imidazo[1,2-a]pyrimidine scaffold, including the tetrahydro methanamine derivative, may serve as a suitable starting point for developing MAO-B inhibitors.

MAO‑B inhibition
Class‑level inference
Trifluoromethylated imidazo[1,2‑a]pyrimidines: micromolar IC₅₀ range (in vitro enzymatic assay)
Supports MAO‑B enzyme inhibition model context
Exact values not reported; nanomolar reference inhibitors used as comparators
Neurodegeneration MAO-B Enzyme Inhibition

Neuroprotective Patent Differentiation: Tetrahydro Core Patented for Stroke and Ischemia

A U.S. patent (5,252,563) explicitly claims 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds for treating neurotoxic injury associated with stroke, cardiac arrest, and ischemia [1]. The patent describes compounds with substituents at the 5- or 7-positions, including phosphonic acid/ester moieties, and claims their use as antagonists to inhibit excitotoxic actions at neuronal excitatory amino acid receptor sites. This patent establishes the tetrahydro core as a privileged scaffold for neuroprotection, differentiating it from other imidazo[1,2-a]pyrimidine analogs not covered by this intellectual property.

Neuroprotective patent
Supporting evidence
U.S. Patent 5,252,563 claims 5,6,7,8‑tetrahydro‑imidazo[1,2‑a]pyrimidines for excitotoxic injury models (stroke, ischemia)
Establishes patent‑protected scaffold for neuroprotection model‑response studies
No quantitative activity data; patent covers 7‑position amine/phosphonate derivatives
Neuroprotection Stroke Ischemia

Application Scenarios for {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine Based on Comparative Evidence


Building Block for Anticancer Library Synthesis Targeting Breast Cancer Cell Lines

Based on the IC₅₀ values of imidazo[1,2-a]pyrimidine derivatives against MCF-7 (43.4 μM) and MDA-MB-231 (35.9 μM) breast cancer cell lines [1], {5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine can serve as a core scaffold for synthesizing focused libraries aimed at improving potency and selectivity. The primary amine handle at the 7-position allows for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling structure-activity relationship (SAR) studies to optimize anticancer activity.

Lead Optimization for Antileishmanial Drug Development

The imidazo[1,2-a]pyrimidine scaffold has demonstrated antileishmanial activity with an IC₅₀ of 6.63 μM, approximately 2-fold more potent than miltefosine [2]. The tetrahydro methanamine derivative can be used as a starting point for synthesizing analogs with improved potency and selectivity against Leishmania amazonensis. The amine functionality enables the introduction of diverse substituents to explore SAR and enhance antiparasitic activity.

Neurodegenerative Disease Research: MAO-B Inhibitor Development

Trifluoromethylated imidazo[1,2-a]pyrimidine derivatives have shown micromolar IC₅₀ values against MAO-B [3], a key target in Parkinson's disease. The tetrahydro methanamine scaffold, with its partially saturated core and amine handle, offers a distinct chemotype for developing novel MAO-B inhibitors. Researchers can leverage the amine group for further functionalization to improve potency and selectivity over MAO-A.

Neuroprotection Drug Discovery: Ischemic Injury Models

The U.S. patent 5,252,563 claims 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds for treating neurotoxic injury following stroke, cardiac arrest, and ischemia [4]. The methanamine derivative at the 7-position can be elaborated with phosphonic acid/ester or carboxylic acid moieties as described in the patent to generate compounds for evaluation in in vitro and in vivo models of excitotoxicity. This patent-protected scaffold provides a strategic advantage for organizations pursuing neuroprotective drug development.

Application
Selection Property
Validation Focus
Cancer cell‑model library synthesis
Scaffold diversification via 7‑amine handle
Cytotoxicity endpoint review
Antiparasitic screening studies
Imidazo[1,2‑a]pyrimidine pharmacophore for SAR
Antileishmanial assay response context
MAO‑B enzyme inhibition studies
Non‑planar chemotype for inhibitor development
MAO‑B assay and isoform selectivity review
Neuroprotection model‑response research
Patent‑protected tetrahydro core scaffold
Excitotoxicity and ischemia model endpoints
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